![molecular formula C15H13NO3S B1351034 [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol CAS No. 89241-33-8](/img/structure/B1351034.png)

[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol

Overview

Description

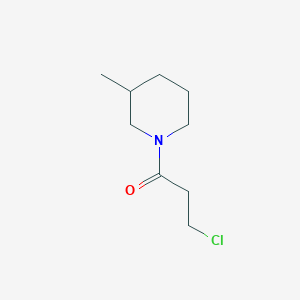

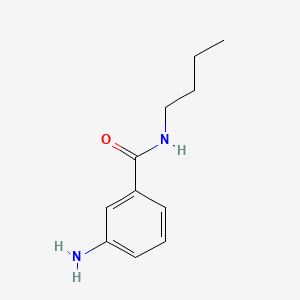

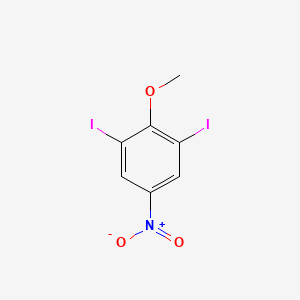

“[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol” is a chemical compound with the empirical formula C15H13NO3S and a molecular weight of 287.33 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of this compound has been described in several approaches to the corresponding indoxyl . One of the most concise routes to this compound involves the direct oxidation of 1-(phenylsulfonyl)indole with magnesium monoperphthalate (MMPP) in refluxing acetic acid .Molecular Structure Analysis

The molecular structure of “[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol” is characterized by an indole ring substituted with a phenylsulfonyl group and a methanol group .Chemical Reactions Analysis

Indole derivatives, such as “[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol”, have been found to undergo various substitution reactions . For instance, acetylation and benzoylation are strongly regiospecific and give good yields .Scientific Research Applications

Synthesis of Trifluoromethanesulfonate

The compound [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol is used in the synthesis of 1-(phenylsulfonyl)indol-3-yl trifluoromethanesulfonate (triflate) . This synthesis is achieved via several approaches to the corresponding indoxyl . The direct oxidation of 1-(phenylsulfony1)indole with magnesium monoperphthalate (MMPP) in refluxing acetic acid is the most concise route to this .

Preparation of N-Protected 3-Indolyl Triflate

The compound is also used in the preparation of N-protected 3-indolyl triflate . This is achieved through the synthesis of 1-(phenylsulfony1)indol-3-yl trifluoromethanesulfonate (triflate) via the corresponding indoxyl derivative .

Use in Cross-Coupling Reactions

The compound is used in Suzuki-Miyaura cross-coupling reactions . This reaction is an important and extensively used reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries .

Use as an Intermediate in the Synthesis of Indoles

The compound is used as an intermediate in the synthesis of indoles and indole alkaloids . This is achieved via halogen-metal exchange or palladium-catalyzed cross-coupling technologies .

Use in the Synthesis of Indoxyl Derivative

The compound is used in the synthesis of indoxyl derivative . This is achieved through a direct oxidation (epoxidation, rearrangement) of 1-(phenylsulfony1)indole .

Use in the Preparation of Phenylsulfonylation of 2-Aminoacetophenone

The compound is used in the preparation of phenylsulfonylation of 2-aminoacetophenone . This is achieved through a procedure starting with 2-aminoacetophenone .

Safety And Hazards

properties

IUPAC Name |

[1-(benzenesulfonyl)indol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c17-11-12-10-16(15-9-5-4-8-14(12)15)20(18,19)13-6-2-1-3-7-13/h1-10,17H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLXSFMIPYDHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379894 | |

| Record name | [1-(Benzenesulfonyl)-1H-indol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol | |

CAS RN |

89241-33-8 | |

| Record name | [1-(Benzenesulfonyl)-1H-indol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol?

A1: The molecular formula of (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol is C16H15NO3S []. Based on this formula, its molecular weight is calculated to be 301.36 g/mol.

Q2: Are there any details about the spectroscopic data for this compound?

A2: Unfortunately, the provided research article focuses solely on the crystal structure obtained through X-ray diffraction. It does not include any spectroscopic data like NMR, IR, or UV-Vis, which are crucial for confirming the structure and studying various properties of the compound.

Q3: Does the research mention anything about the stability of (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol?

A3: The research primarily focuses on the solid-state structure of the compound. While it mentions the stabilizing effect of O—H⋯O hydrogen bonds on the crystal packing, it doesn't delve into other aspects of stability, like thermal stability, stability in different solvents, or shelf life [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylpropyl)sulfanyl]benzoic acid](/img/structure/B1350959.png)

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)